3,5-Dimethyl-4-hydroxybenzonitrile-d8
Overview
Description
3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated derivative of 3,5-Dimethyl-4-hydroxybenzonitrile. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D8HNO, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 typically involves the deuteration of 3,5-Dimethyl-4-hydroxybenzonitrile. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), to replace hydrogen atoms with deuterium.
Exchange Reactions: Employing deuterated solvents, such as deuterated methanol (CD3OD), to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-hydroxybenzonitrile-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,5-Dimethyl-4-hydroxybenzonitrile-d8 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This property is exploited in various studies to understand reaction mechanisms and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: The non-deuterated version of the compound.
4-Cyano-2,6-dimethylphenol: Another name for 3,5-Dimethyl-4-hydroxybenzonitrile.
2,6-Dimethyl-4-cyanophenol: A structural isomer with similar properties.
Uniqueness
3,5-Dimethyl-4-hydroxybenzonitrile-d8 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium atoms allows for more precise measurements and insights into reaction mechanisms, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGXOWFEIOHCZ-PIODKIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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